Cas no 2171676-69-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid
- 2171676-69-8
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- EN300-1565275
-
- インチ: 1S/C26H28N2O5/c1-2-7-22(24(29)28-12-19-20(13-28)23(19)25(30)31)27-26(32)33-14-21-17-10-5-3-8-15(17)16-9-4-6-11-18(16)21/h3-6,8-11,19-23H,2,7,12-14H2,1H3,(H,27,32)(H,30,31)
- InChIKey: FHIFJBBGJYRUDY-UHFFFAOYSA-N
- ほほえんだ: OC(C1C2CN(C(C(CCC)NC(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)=O)CC21)=O
計算された属性
- せいみつぶんしりょう: 448.19982200g/mol
- どういたいしつりょう: 448.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 95.9Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1565275-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1565275-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1565275-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1565275-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1565275-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1565275-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1565275-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1565275-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1565275-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1565275-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
2171676-69-8 | 5000mg |
$9769.0 | 2023-09-24 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acidに関する追加情報
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid (CAS No. 2171676-69-8)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid, identified by its CAS number 2171676-69-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate cyclic and acyclic structures, which contribute to its unique chemical properties and potential biological activities. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its molecular framework suggests strong potential for applications in drug design, particularly in the development of targeted therapies and novel bioactive agents.
The structure of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid incorporates a bicyclic azapeptide-like core, which is a common motif in medicinal chemistry due to its ability to mimic natural peptide sequences while offering enhanced stability and bioavailability. This core structure is further functionalized with an amino-pentanoyl side chain, providing additional sites for chemical modification and interaction with biological targets. The combination of these structural features makes this compound a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been a growing interest in the development of fluorene-based derivatives as pharmacophores due to their favorable photophysical properties and metabolic stability. The fluoren-9-ylmethoxycarbonyl group in this compound not only enhances its solubility and bioavailability but also serves as a handle for further derivatization, enabling the creation of libraries of analogs with tailored biological activities. This aspect is particularly relevant in the context of structure-based drug design, where the precise arrangement of functional groups can significantly influence the binding affinity and selectivity of a molecule towards its target.
The bicyclo3.1.0hexane scaffold in the molecular structure introduces rigidity, which can be crucial for optimizing interactions with biological macromolecules such as proteins and enzymes. This rigidity helps to stabilize the conformation of the molecule, reducing conformational entropy losses during binding and potentially leading to higher affinity interactions. Additionally, the presence of an azabicyclic ring can contribute to favorable pharmacokinetic properties, including improved oral bioavailability and reduced susceptibility to metabolic degradation.
Current research in the field of bioconjugation chemistry has highlighted the importance of linkers that can connect therapeutic agents to targeting moieties while maintaining structural integrity and biological activity. The pentanoyl side chain in this compound serves as an effective linker, providing a balance between flexibility and rigidity that can enhance its performance in bioconjugation strategies. This feature makes it particularly useful for applications such as antibody-drug conjugates (ADCs) or other targeted delivery systems where precise control over molecular architecture is essential.
The carboxylic acid functionality at the terminus of the molecule offers multiple possibilities for further chemical modification, including coupling to amino groups via amide bond formation or participating in esterification reactions. These modifications are commonly employed in drug development to improve solubility, enhance pharmacokinetic profiles, or introduce specific functionalities that can improve binding interactions with biological targets. The versatility of this compound's structure allows for extensive customization, making it a valuable tool for synthetic chemists and medicinal chemists alike.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions, which has accelerated the process of identifying promising candidates for experimental validation. The detailed understanding of the electronic structure and conformational preferences of compounds like 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid has been instrumental in guiding synthetic efforts and optimizing their biological activity. These computational methods have also been used to predict potential side effects and metabolic pathways, further enhancing the safety profile of new drug candidates.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid (CAS No. 2171676-69-8) represents a significant advancement in pharmaceutical chemistry due to its complex structural features and multifunctional nature. Its potential applications in drug development are vast, ranging from targeted therapies to novel bioconjugation strategies. As research continues to uncover new insights into its properties and interactions, this compound is poised to play an important role in future therapeutic innovations.
2171676-69-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid) 関連製品
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